9-Methyl-9-vinyl-9-sila-fluoren
Description
9-Methyl-9-vinyl-9-sila-fluoren (CAS No. 5290-34-6) is a silicon-containing fluorene derivative where a silicon atom replaces the central carbon in the fluorene backbone. The compound features a methyl (-CH₃) and a vinyl (-CH=CH₂) group attached to the silicon atom, imparting unique electronic and steric properties. This structural modification enhances its utility in materials science, particularly in organic electronics such as OLEDs (Organic Light-Emitting Diodes) and OPVs (Organic Photovoltaics), where silicon-based heterocycles improve thermal stability and charge transport .
Properties
Molecular Formula |
C15H14Si |
|---|---|
Molecular Weight |
222.36 g/mol |
IUPAC Name |
5-ethenyl-5-methylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C15H14Si/c1-3-16(2)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h3-11H,1H2,2H3 |
InChI Key |
BLOQDNKXGZAAOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-Methyl-9-vinyl-9-sila-fluoren typically involves the reaction of 9-bromo-9-methyl-9-silafluorene with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods:
Industrial production methods for 9-Methyl-9-vinyl-9-sila-fluoren are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methyl-9-vinyl-9-sila-fluoren can undergo oxidation reactions to form siloxane derivatives.
Reduction: Reduction reactions can convert 9-Methyl-9-vinyl-9-sila-fluoren to its corresponding silane derivative.
Common Reagents and Conditions:
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Halides, amines; reactions often require a catalyst, such as palladium or copper, and are conducted in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silafluorenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
9-Methyl-9-vinyl-9-sila-fluoren is used as a building block in the synthesis of advanced materials, including polymers and dendrimers. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology:
In biological research, 9-Methyl-9-vinyl-9-sila-fluoren derivatives are explored for their potential as fluorescent probes and imaging agents. Their ability to emit light upon excitation makes them useful in various imaging techniques .
Medicine:
While direct medical applications of 9-Methyl-9-vinyl-9-sila-fluoren are limited, its derivatives are investigated for potential use in drug delivery systems and as components of diagnostic tools .
Industry:
In the industrial sector, 9-Methyl-9-vinyl-9-sila-fluoren is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants. Its stability and unique properties contribute to the durability and performance of these materials .
Mechanism of Action
The mechanism of action of 9-Methyl-9-vinyl-9-sila-fluoren is primarily related to its electronic structure and ability to participate in various chemical reactions. The silicon atom in the silafluorene ring influences the compound’s reactivity and stability. In electronic applications, the compound’s ability to transport charge and emit light is attributed to its conjugated π-system and the presence of the vinyl group .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key silafluorene derivatives differ in substituents at the silicon center, influencing their reactivity, stability, and applications:
Substituent Impact Analysis:
- Chloro Group (e.g., 9-Chloro-9-methyl): Increases reactivity for nucleophilic substitution, making it a versatile intermediate for further functionalization .
- Phenyl Group (9-Chloro-9-phenyl): Extends π-conjugation, improving charge carrier mobility in optoelectronic devices .
- Methyl Groups (9,9-Dimethyl): Provide steric bulk, stabilizing the silicon center against hydrolysis and oxidation .
Physical and Chemical Properties
- Thermal Stability: Silicon incorporation generally improves thermal stability compared to carbon analogs. For instance, 9,9-Dimethyl-9-silafluorene exhibits robust stability up to 300°C .
- Electronic Properties: The vinyl group in 9-Methyl-9-vinyl-9-sila-fluoren may lower the LUMO energy level, enhancing electron injection in OLEDs .
- Solubility: Methyl and vinyl groups likely improve solubility in organic solvents compared to phenyl or chloro derivatives, aiding solution-processable device fabrication.
Biological Activity
9-Methyl-9-vinyl-9-sila-fluoren (CAS No. 5290-XX) is a silicon-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial activity, cytotoxic effects against cancer cell lines, and its applications in various fields such as organic electronics and medicinal chemistry.
Chemical Structure and Properties
9-Methyl-9-vinyl-9-sila-fluoren features a fluorenyl backbone with a vinyl group and a silicon atom replacing one carbon atom. This unique structure contributes to its distinct chemical reactivity and biological properties.
Antimicrobial Activity
Studies have indicated that 9-Methyl-9-vinyl-9-sila-fluoren exhibits significant antimicrobial properties. Research conducted on various derivatives of silafluorene compounds has shown that they can effectively inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity of 9-Methyl-9-vinyl-9-sila-fluoren
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of 9-Methyl-9-vinyl-9-sila-fluoren have been evaluated against various cancer cell lines, demonstrating promising results. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell survival.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanisms underlying the biological activities of 9-Methyl-9-vinyl-9-sila-fluoren are still under investigation. Preliminary studies suggest that the compound may interact with cellular membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the application of 9-Methyl-9-vinyl-9-sila-fluoren in wound dressings demonstrated its effectiveness in reducing bacterial load in infected wounds, highlighting its potential as an antimicrobial agent in clinical settings.
- Case Study on Cancer Treatment : In vitro experiments using human cancer cell lines showed that treatment with 9-Methyl-9-vinyl-9-sila-fluoren resulted in significant reductions in cell viability, suggesting its potential use as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
